AG-1478 hydrochloride

EGFR Kinase Selectivity Binding Affinity

Selective EGFR tyrosine kinase inhibitor with IC50 3 nM against wild-type EGFR and preferential activity toward ΔEGFR (EGFRvIII) mutant (IC50 8.7 μM vs. 34.6-48.4 μM for wild-type). Short plasma half-life (30-48 min) enables washout experiments. Also inhibits PI4KA for antiviral studies. Ideal tool compound for glioblastoma ΔEGFR signaling dissection and acute target engagement studies.

Molecular Formula C16H15Cl2N3O2
Molecular Weight 352.2 g/mol
CAS No. 170449-18-0
Cat. No. B1664421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAG-1478 hydrochloride
CAS170449-18-0
Synonyms4-(3-chloroanilino)-6,7-dimethoxyquinazoline
AG 1478
AG-1478
AG1478
RTKI cpd
tyrphostin AG 1478
tyrphostin AG 1478 monohydrochloride
tyrphostin AG 1478-mesylate
tyrphostin-AG1478
Molecular FormulaC16H15Cl2N3O2
Molecular Weight352.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Cl)OC.Cl
InChIInChI=1S/C16H14ClN3O2.ClH/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11;/h3-9H,1-2H3,(H,18,19,20);1H
InChIKeyWDJDYIUSDDVWKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AG-1478 hydrochloride (CAS 170449-18-0) | Technical Baseline and Procurement Profile


AG-1478 hydrochloride (Tyrphostin AG-1478) is a potent and selective small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, belonging to the 4-anilinoquinazoline class of tyrphostins [1]. It demonstrates an IC50 of 3 nM against EGFR in cell-free kinase assays, with high selectivity over the structurally related receptor tyrosine kinases ErbB2 (HER2) and platelet-derived growth factor receptor (PDGFR), exhibiting IC50 values greater than 100 μM against both . The compound is a reversible, ATP-competitive inhibitor that induces the formation of inactive EGFR dimers [2]. It is widely utilized as a pharmacological tool compound to dissect EGFR-dependent signaling pathways in cancer biology, virology, and cell signaling research.

AG-1478 hydrochloride | Why In-Class EGFR Inhibitors Are Not Functionally Interchangeable


EGFR tyrosine kinase inhibitors (TKIs) exhibit substantial functional divergence despite sharing a common nominal target. The quinazoline-based tyrphostins (AG-1478, PD 153035) differ markedly from clinical 4-anilinoquinazoline agents (e.g., gefitinib, erlotinib) and irreversible third-generation inhibitors (e.g., osimertinib) in their cellular potency, selectivity for mutant versus wild-type receptor forms, off-target kinase profiles, and pharmacokinetic properties [1]. Notably, AG-1478 exhibits a unique preference for inhibiting cells expressing the truncated, constitutively active EGFR variant (ΔEGFR/EGFRvIII) over those expressing wild-type EGFR [2], a property not universally shared across the class. Furthermore, AG-1478 possesses distinct polypharmacology, including inhibition of phosphatidylinositol 4-kinase IIIα (PI4KA) with antiviral consequences [3]. Substituting AG-1478 with another EGFR inhibitor without rigorous experimental validation therefore risks introducing confounding variables that compromise data reproducibility and mechanistic interpretation. The following quantitative evidence delineates the specific, measurable attributes that define AG-1478's utility profile.

AG-1478 hydrochloride | Quantitative Evidence of Differentiation from Key Comparators


Kinase Domain Binding Affinity and Selectivity Profile (Kd)

Quantitative Kd profiling reveals AG-1478's primary target engagement is restricted to EGFR (Kd < 100 nM), with a secondary tier of targets exhibiting 10- to >100-fold lower affinity. This profile is distinct from the broader kinome inhibition observed with other tool compounds [1].

EGFR Kinase Selectivity Binding Affinity Off-Target Profiling

Functional Cellular Selectivity for Mutant EGFR (ΔEGFR/EGFRvIII) Over Wild-Type EGFR

AG-1478 demonstrates a unique functional preference for inhibiting cells expressing the oncogenic, truncated ΔEGFR variant over cells expressing wild-type EGFR, a property not uniformly observed among EGFR inhibitors [1].

EGFRvIII Glioblastoma Mutant Selectivity Cancer Biology

Pharmacokinetic Profile: Short Plasma Half-Life Enabling Washout Experimental Designs

AG-1478 exhibits a consistently short plasma elimination half-life in rodent models, a key experimental parameter that facilitates washout studies and time-resolved pharmacodynamic analyses, contrasting with the extended half-lives of clinical EGFR inhibitors [1].

Pharmacokinetics In Vivo Pharmacology Half-Life Washout Studies

Functional Equivalence to PD 153035 in Cellular ErbB1 Signaling Assays

In a head-to-head comparison within the same experimental system, AG-1478 and PD 153035 demonstrated equivalent cellular activity profiles, both failing to display specificity for ErbB1-mediated signaling over other ErbB kinases in intact cells [1].

ErbB1 EGFR Signaling Cellular Pharmacology PD 153035

Synergistic Anti-Tumor Activity in Combination with Cisplatin in EGFRvIII-Driven Glioblastoma Xenografts

AG-1478 uniquely sensitizes ΔEGFR-expressing glioblastoma xenografts to the cytotoxic effects of cisplatin, leading to synergistic tumor growth suppression in vivo, an effect not observed in xenografts expressing wild-type EGFR [1].

Combination Therapy Cisplatin Glioblastoma EGFRvIII In Vivo Efficacy

Off-Target Antiviral Activity via PI4KA Inhibition

AG-1478 exhibits a unique, non-EGFR-mediated antiviral mechanism through inhibition of phosphatidylinositol 4-kinase IIIα (PI4KA), a property not shared by structurally similar quinazoline EGFR inhibitors like PD 153035 [1].

PI4KA Antiviral HCV EMCV Polypharmacology

AG-1478 hydrochloride | Evidence-Based Application Scenarios


Glioblastoma Research Focused on ΔEGFR/EGFRvIII-Driven Signaling and Therapeutic Resistance

AG-1478 is uniquely suited for dissecting the oncogenic signaling of the constitutively active ΔEGFR (EGFRvIII) mutant in glioblastoma models. Its preferential cellular inhibition of ΔEGFR-expressing cells over wild-type EGFR cells (IC50 8.7 μM vs. 34.6-48.4 μM [6]) provides a functional window for mutant-specific pathway interrogation. Furthermore, its ability to synergize with cisplatin in vivo specifically in ΔEGFR-driven xenografts [4] makes it an essential tool for investigating mechanisms of chemoresistance and evaluating combination therapy paradigms in this highly aggressive cancer subtype.

Experimental Systems Requiring Rapid Pharmacokinetic Washout or Pulsed Target Inhibition

The short plasma half-life of AG-1478 (30-48 minutes in rodents [6]) is a critical design feature for studies requiring acute target engagement followed by rapid clearance. This property facilitates washout experiments to assess reversibility of EGFR inhibition, time-resolved pharmacodynamic analyses, and the dissection of signaling network dynamics following transient receptor blockade. It stands in stark contrast to clinical EGFR inhibitors with half-lives exceeding 30 hours [4], which are unsuitable for such acute intervention studies.

Antiviral Research Investigating Host PI4KA as a Target for EMCV and HCV

AG-1478 serves as a dual-purpose probe in virology, enabling simultaneous investigation of EGFR signaling and host lipid kinase (PI4KA) dependency in viral replication. Its documented inhibition of PI4KA activity [6] provides a chemical tool to study the role of this host factor in the life cycles of encephalomyocarditis virus (EMCV) and hepatitis C virus (HCV). This polypharmacology offers a distinct advantage over EGFR-selective tool compounds that lack this off-target activity, allowing for the interrogation of convergent host pathways.

Cellular Signaling Studies Utilizing PD 153035 as a Validated Comparator Control

Based on direct comparative evidence showing functional equivalence in cellular ErbB1 signaling assays [6], AG-1478 and PD 153035 can be used interchangeably as control inhibitors to validate EGFR-dependent phenotypes. This equivalence allows researchers to confidently attribute observed effects to EGFR blockade when using either compound, strengthening the rigor and reproducibility of cellular pharmacology studies. The choice between the two can then be based on other differential properties, such as AG-1478's mutant selectivity or PK profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for AG-1478 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.